(R)-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride
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Overview
Description
®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method includes the reaction of aromatic sulfonic acid hydrazides with copper(II) acetylacetonate under microwave irradiation, leading to the formation of pyrazole derivatives . Another approach involves multicomponent reactions, photoredox reactions, and transition-metal catalyzed reactions .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods are designed to improve yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyrazolones, pyrazolines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Pyrazole derivatives are used in the development of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. Pyrazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antitumor activities .
Comparison with Similar Compounds
Similar Compounds
Thiadiazole: Contains sulfur and nitrogen atoms in the ring and is studied for its therapeutic potential.
Uniqueness
®-2-Amino-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride is unique due to its specific substitution pattern and the presence of both amino and pyrazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10ClN3O2 |
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Molecular Weight |
191.61 g/mol |
IUPAC Name |
(2R)-2-amino-3-pyrazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)4-9-3-1-2-8-9;/h1-3,5H,4,7H2,(H,10,11);1H/t5-;/m1./s1 |
InChI Key |
JODWELBJVJRPDV-NUBCRITNSA-N |
Isomeric SMILES |
C1=CN(N=C1)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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